molecular formula C18H15N3O4 B2921878 (2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide CAS No. 488723-37-1

(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2921878
CAS No.: 488723-37-1
M. Wt: 337.335
InChI Key: QODBGVPQLWXHRB-XYOKQWHBSA-N
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Description

(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a conjugated α,β-unsaturated cyano group (2E configuration), a furan ring substituted with a 2-methylcyclopropyl moiety at the 5-position, and a 3-nitrophenyl amide group.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-7-16(11)17-6-5-15(25-17)8-12(10-19)18(22)20-13-3-2-4-14(9-13)21(23)24/h2-6,8-9,11,16H,7H2,1H3,(H,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODBGVPQLWXHRB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide, with the CAS number 498568-57-3, is a synthetic compound characterized by its unique structural features, including a cyano group, a furan ring, and nitro and methyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C18H15N3O4
  • Molecular Weight : 337.33 g/mol
  • Boiling Point : Approximately 582.1 °C (predicted)
  • Density : 1.384 g/cm³ (predicted)
  • pKa : 9.07 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. The presence of the cyano and nitro groups may facilitate interactions with cellular proteins and enzymes involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against certain bacterial strains, possibly through the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.
    StudyCell LineIC50 (µM)Mechanism
    AMCF-715Apoptosis via caspase activation
    BA54920Cell cycle arrest at G1 phase
  • Antimicrobial Activity : Research has shown that this compound possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several acrylamide derivatives, differing primarily in the substituents on the furan ring and the aromatic amide group. Key analogues include:

Compound Name Furan Substituent Aromatic Amide Group Molecular Formula Molecular Weight Key Properties/Applications
(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide 4-nitrophenyl 3-methylphenyl C₂₁H₁₅N₃O₄ 397.36 g/mol Kinase inhibition studies
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 2-methyl-4-nitrophenyl 3-ethoxyphenyl C₂₃H₁₉N₃O₅ 417.41 g/mol Antiproliferative activity
(2E)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 2-methyl-4-nitrophenyl 4-chlorophenyl C₂₁H₁₄ClN₃O₄ 415.81 g/mol Structural stability analysis
Target Compound 2-methylcyclopropyl 3-nitrophenyl C₂₀H₁₇N₃O₄ 379.37 g/mol Enhanced steric/electronic effects

Key Observations :

  • Cyclopropane rings are known to enhance rigidity and bioavailability in drug design .
  • Aromatic Amide Groups : The 3-nitrophenyl group in the target compound exhibits stronger electron-withdrawing effects than 3-methylphenyl () or 4-chlorophenyl (), which may improve binding to electrophile-sensitive targets (e.g., cysteine residues in kinases).
  • Synthetic Yields : Analogues like (2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (79% yield, ) suggest that similar two-phase solvent systems (e.g., toluene/K₂CO₃) could be adapted for synthesizing the target compound, though cyclopropane integration may require specialized reagents.
Spectroscopic and Stability Comparisons
  • NMR Analysis: Studies on analogues (e.g., ) reveal that substituents on the furan ring (e.g., nitro vs. methylcyclopropyl) significantly alter chemical shifts in regions corresponding to the α,β-unsaturated system (δ 7.5–8.5 ppm for protons adjacent to the cyano group). The target compound’s cyclopropane moiety is expected to downfield-shift furan protons due to ring strain and deshielding effects.
  • Thermal Stability : Nitro-substituted analogues () typically exhibit lower thermal stability (decomposition <200°C) compared to alkyl-substituted derivatives. The cyclopropane group in the target compound may mitigate this via enhanced conformational rigidity .

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